
4-Bromoisoquinolin-3-ol
Vue d'ensemble
Description
4-Bromoisoquinolin-3-ol is a compound that is part of the isoquinoline family, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-Bromoisoquinolin-3-ol, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds. These insights can be extrapolated to understand the characteristics of 4-Bromoisoquinolin-3-ol.
Synthesis Analysis
The synthesis of related bromoisoquinoline compounds involves various strategies. For instance, 4-bromoisoquinoline can be synthesized through an electrocyclic reaction catalyzed by palladium under specific conditions . Similarly, 4-substituted 1,2,3,4-tetrahydroisoquinolin-4-ols can be prepared from N-(2-iodobenzyl)phenacylamines using an intramolecular Barbier reaction or an insertion reaction with zerovalent nickel . These methods highlight the versatility in the synthesis of bromoisoquinoline derivatives, which could be applicable to the synthesis of 4-Bromoisoquinolin-3-ol.
Molecular Structure Analysis
The molecular structure of bromoisoquinoline derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and binding properties of the molecule. For example, the presence of a bromine atom in 4-(3-bromoanilino)-6,7-dimethoxyquinazoline enhances its inhibitory activity against the epidermal growth factor receptor . This suggests that the bromine atom in 4-Bromoisoquinolin-3-ol could also play a crucial role in its biological activity.
Chemical Reactions Analysis
Bromoisoquinoline compounds participate in various chemical reactions. The synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions , while the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction . Additionally, bromoethoxyisoquinolines react with potassium amide in liquid ammonia, leading to nucleophilic substitution and dehalogenation . These reactions demonstrate the reactivity of bromoisoquinoline compounds and provide a basis for understanding the chemical behavior of 4-Bromoisoquinolin-3-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoisoquinoline derivatives are influenced by their molecular structure. For example, the introduction of a bromine atom can increase the density and boiling point of the compound. The presence of substituents on the isoquinoline ring can also affect the solubility and stability of the molecule. Although the specific properties of 4-Bromoisoquinolin-3-ol are not discussed in the provided papers, the properties of similar compounds can be used to infer its characteristics .
Applications De Recherche Scientifique
Applications in Therapeutic and Drug Discovery
4-Bromoisoquinolin-3-ol, as a compound, shares structural similarities with the broader class of isoquinoline alkaloids, which have been the subject of extensive research due to their wide range of biological activities and therapeutic potential. While direct studies specifically focusing on 4-Bromoisoquinolin-3-ol are not readily available, insights can be gained from research on isoquinoline compounds and their derivatives, highlighting their applications in drug discovery and therapeutic use.
Isoquinolines in Therapeutics : Isoquinolines, including tetrahydroisoquinoline derivatives, have been identified for their roles in anticancer, antimicrobial, and neuroprotective therapies. The US FDA's approval of trabectedin, a tetrahydroisoquinoline derivative, for soft tissue sarcomas, marks a significant milestone in anticancer drug discovery. These compounds exhibit potential for treating infectious diseases such as malaria, tuberculosis, and various viral infections, showcasing their broad therapeutic applicability (I. Singh & P. Shah, 2017).
Anticancer and Antimicrobial Applications : Research on naturally occurring isoquinoline N-oxide alkaloids from plants has demonstrated significant antimicrobial, antibacterial, antitumor, and other activities. These compounds are an important source of leads for drug discovery, pointing toward new possible applications of isoquinoline derivatives in treating various diseases (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2015).
Novel Organic Light-Emitting Diodes (OLEDs) Materials : The use of isoquinoline derivatives in the development of organic light-emitting diodes (OLEDs) materials, particularly as 'metal-free' infrared emitters, has been explored. These materials demonstrate the versatility of isoquinoline compounds beyond therapeutic applications, highlighting their potential in the field of organic electronics and photonics (B. Squeo & M. Pasini, 2020).
Antioxidant Activity Analysis : Isoquinoline derivatives have been utilized in the development of analytical methods for determining antioxidant activity. Their involvement in studies related to antioxidant analysis underscores the chemical versatility and utility of isoquinoline compounds in various scientific investigations (I. Munteanu & C. Apetrei, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Isoquinolines and isoquinolinones, which are structurally similar to 4-bromoisoquinolin-3-ol, are found in many natural products and synthetic pharmaceuticals . Therefore, it’s plausible that 4-Bromoisoquinolin-3-ol may interact with similar biological targets.
Mode of Action
The compound is synthesized via an electrocyclic reaction catalyzed by palladium . This process selectively affords either 4-bromoisoquinoline or 4-bromoisquinolones under different conditions . The introduction of a bromine atom into the products makes the methodology more attractive for organic synthesis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity .
Propriétés
IUPAC Name |
4-bromo-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWHUZLFZOBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611586 | |
| Record name | 4-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinolin-3-ol | |
CAS RN |
36963-50-5 | |
| Record name | 4-Bromo-3(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36963-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)
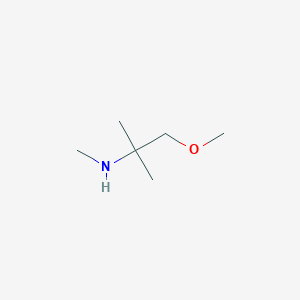
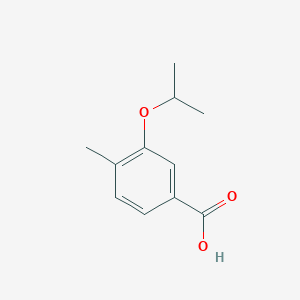
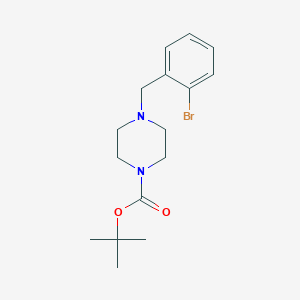
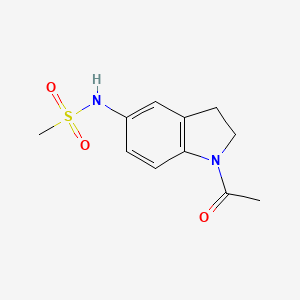
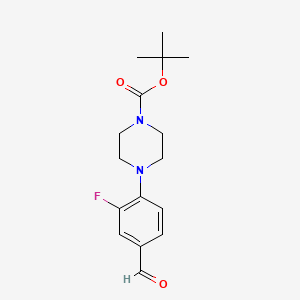
![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)
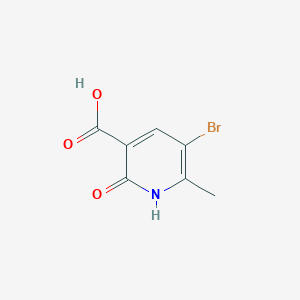
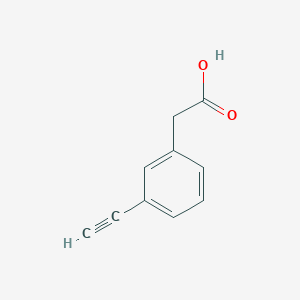
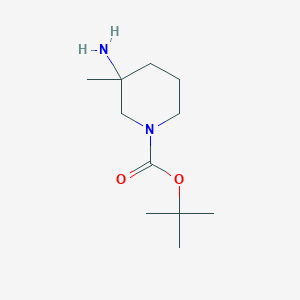
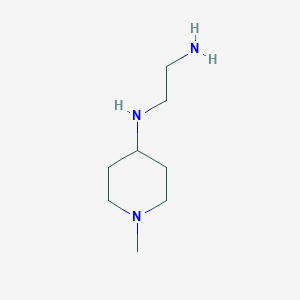
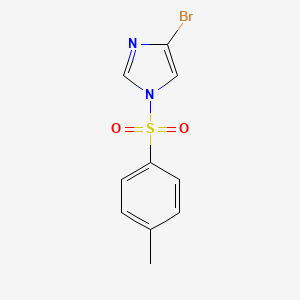
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)
